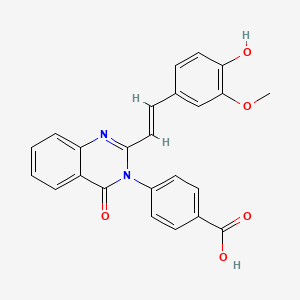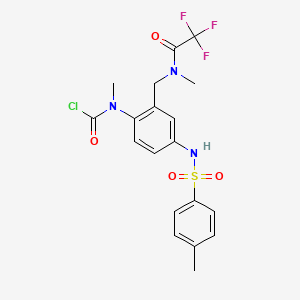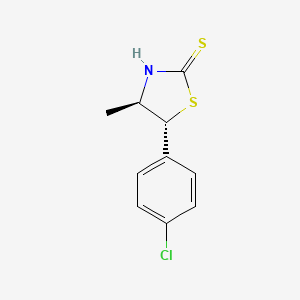
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol is a synthetic organic compound. It belongs to the class of naphthalenols, which are derivatives of naphthalene with hydroxyl groups attached. This compound is characterized by its unique structure, which includes a tetrahydronaphthalene core with methyl and isopropyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol typically involves multi-step organic reactions. One common method includes the hydrogenation of 7-methyl-1-(1-methylethyl)-naphthalene, followed by hydroxylation. The reaction conditions often require specific catalysts, such as palladium on carbon (Pd/C), and controlled temperature and pressure settings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation reactors and continuous flow systems to ensure efficiency and yield. The use of high-purity reagents and advanced purification techniques, such as distillation and crystallization, is crucial to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be further reduced to remove the hydroxyl group.
Substitution: The methyl and isopropyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 7-methyl-1-(1-methylethyl)-1-naphthalenone, while reduction could produce 1,2,3,4-tetrahydro-7-methyl-1-(1-methylethyl)-naphthalene.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reference compound in analytical studies.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group plays a crucial role in these interactions, facilitating binding and subsequent biological effects. The pathways involved may include signal transduction, metabolic processes, and cellular responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,3,4-Tetrahydro-1-naphthalenol: Lacks the methyl and isopropyl substituents.
7-Methyl-1-naphthalenol: Does not have the tetrahydro structure.
1-Isopropylnaphthalene: Missing the hydroxyl group.
Uniqueness
1,2,3,4-Tetrahydro-7-methyl-1-(1-methylethyl)-1-naphthalenol is unique due to its specific combination of substituents and the tetrahydronaphthalene core. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C14H20O |
|---|---|
Poids moléculaire |
204.31 g/mol |
Nom IUPAC |
7-methyl-1-propan-2-yl-3,4-dihydro-2H-naphthalen-1-ol |
InChI |
InChI=1S/C14H20O/c1-10(2)14(15)8-4-5-12-7-6-11(3)9-13(12)14/h6-7,9-10,15H,4-5,8H2,1-3H3 |
Clé InChI |
YPCIERJEXGMMPE-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCCC2(C(C)C)O)C=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


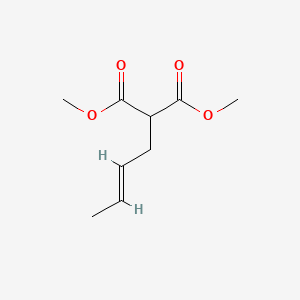
![Ethyl 4-[6-acetyl-3-[3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy]-2-propylphenoxy]butyrate](/img/structure/B13410612.png)
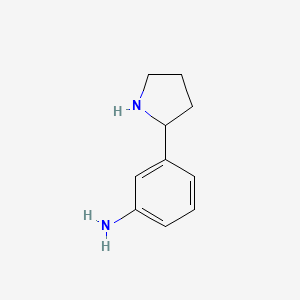
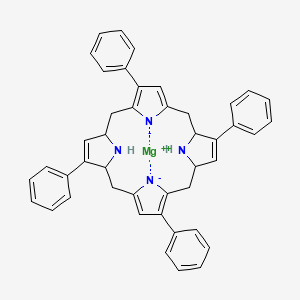
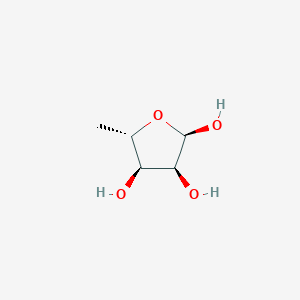

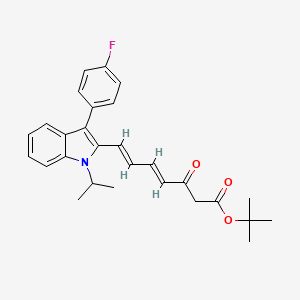
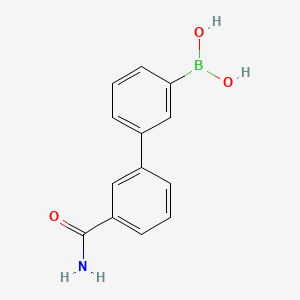
![(3aR)-1-Butyltetrahydro-3,3-diphenyl-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole](/img/structure/B13410650.png)
![[(4bS,10aS,10bR)-4a,6a-dimethyl-7-(6-methylheptan-2-yl)-1,2,3,4,4b,5,6,7,8,9,10,10a,10b,11-tetradecahydrochrysen-2-yl] nonanoate](/img/structure/B13410659.png)
